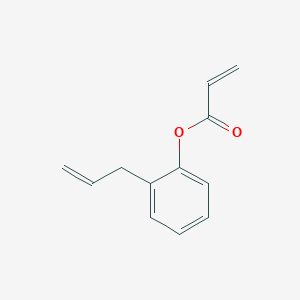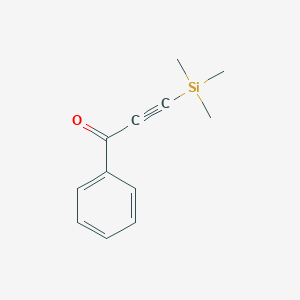
2-Propyn-1-one, 1-phenyl-3-(trimethylsilyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propyn-1-one, 1-phenyl-3-(trimethylsilyl)- is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as TMS-YNB, and it is a versatile reagent used in organic synthesis. TMS-YNB is a yellowish liquid that is soluble in most organic solvents.
Mécanisme D'action
TMS-YNB is a reactive reagent that can undergo a variety of reactions. It can undergo nucleophilic addition reactions with a variety of nucleophiles, including amines, alcohols, and thiols. TMS-YNB can also undergo cycloaddition reactions with a variety of dienophiles. The mechanism of action of TMS-YNB is dependent on the reaction conditions and the nature of the nucleophile or dienophile.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of TMS-YNB. However, it has been shown to be non-toxic and non-carcinogenic. TMS-YNB has been used in the preparation of materials for electronic devices, suggesting that it may have potential applications in the field of biotechnology.
Avantages Et Limitations Des Expériences En Laboratoire
TMS-YNB has several advantages in lab experiments. It is a versatile reagent that can undergo a variety of reactions, making it useful in the synthesis of a variety of organic compounds. TMS-YNB is also relatively easy to synthesize and purify. However, TMS-YNB is sensitive to air and moisture, and it must be handled under an inert atmosphere. In addition, TMS-YNB can be expensive, which may limit its use in some lab experiments.
Orientations Futures
There are several future directions for research on TMS-YNB. One area of research could be the development of new synthetic methodologies using TMS-YNB. Another area of research could be the use of TMS-YNB in the synthesis of new materials for electronic devices. In addition, research could be conducted on the biochemical and physiological effects of TMS-YNB, which could lead to potential applications in the field of biotechnology.
Méthodes De Synthèse
The synthesis of TMS-YNB involves the reaction of trimethylsilylacetylene and phenylacetylene with propiolaldehyde. This reaction is carried out in the presence of a palladium catalyst and a base. The resulting product is then purified using column chromatography. This synthesis method has been optimized to produce high yields of TMS-YNB with high purity.
Applications De Recherche Scientifique
TMS-YNB has been widely used in organic synthesis as a versatile reagent. It has been used in the synthesis of a variety of organic compounds, including heterocycles, natural products, and pharmaceuticals. TMS-YNB has also been used in the development of new synthetic methodologies. In addition, TMS-YNB has been used in the synthesis of fluorescent dyes and in the preparation of materials for electronic devices.
Propriétés
Numéro CAS |
13829-77-1 |
|---|---|
Nom du produit |
2-Propyn-1-one, 1-phenyl-3-(trimethylsilyl)- |
Formule moléculaire |
C12H14OSi |
Poids moléculaire |
202.32 g/mol |
Nom IUPAC |
1-phenyl-3-trimethylsilylprop-2-yn-1-one |
InChI |
InChI=1S/C12H14OSi/c1-14(2,3)10-9-12(13)11-7-5-4-6-8-11/h4-8H,1-3H3 |
Clé InChI |
FTVHYHWNGOWKAD-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C#CC(=O)C1=CC=CC=C1 |
SMILES canonique |
C[Si](C)(C)C#CC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




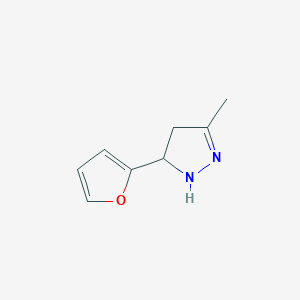
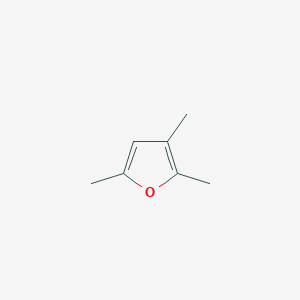
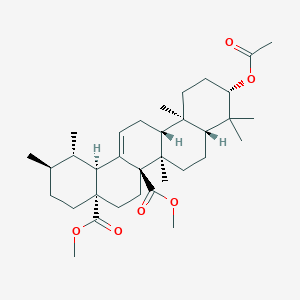
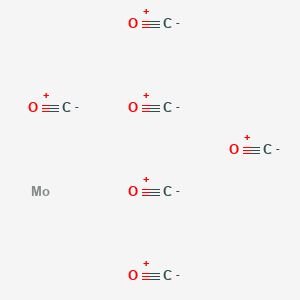
![(1S,5R)-3-methyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B83781.png)
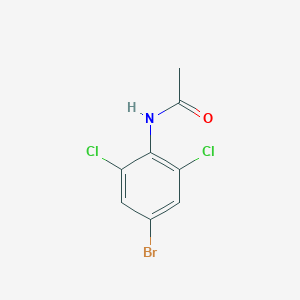
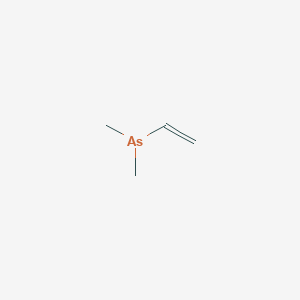
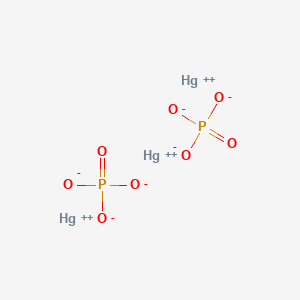
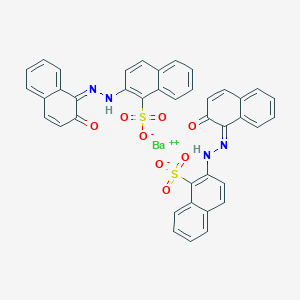
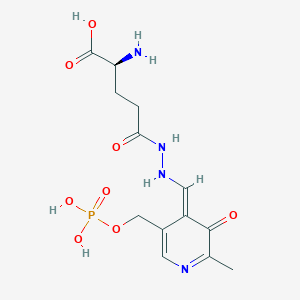
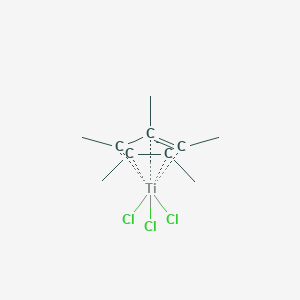
![(1R,2R,3R,4R,5R)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol](/img/structure/B83794.png)
